molecular formula C10H16O3 B1588970 Ethyl 2-cyclohexyl-2-oxoacetate CAS No. 13275-31-5

Ethyl 2-cyclohexyl-2-oxoacetate

Cat. No. B1588970
CAS RN: 13275-31-5
M. Wt: 184.23 g/mol
InChI Key: MAOUXDYQHDQFFV-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-2-oxoacetate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.24 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 2-cyclohexyl-2-oxoacetate involves a multi-step reaction. The first step involves the use of magnesium and iodine in tetrahydrofuran at 55-60°C for 2 hours . The second step involves the use of tetrahydrofuran at -40 to -5°C for 3 hours in an inert atmosphere .


Molecular Structure Analysis

The linear structure formula of Ethyl 2-cyclohexyl-2-oxoacetate is C10H16O3 .


Physical And Chemical Properties Analysis

Ethyl 2-cyclohexyl-2-oxoacetate is a liquid at room temperature . It has a molecular weight of 184.24 .

Scientific Research Applications

Synthesis and Antimicrobial Screening

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is utilized in the synthesis of novel indazole bearing oxadiazole derivatives. These derivatives have been studied for their antimicrobial activity, indicating the compound's relevance in the development of potential antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).

Synthesis of Chromans

The compound plays a role in the synthesis of quaternary carbon-centered chromans. These chromans are synthesized through cyclization reactions with ethyl 2-(2-hydroxyaryl)-2-oxoacetates, offering an efficient approach for creating biologically active chroman products (Hu, Guan, & Shi, 2012).

Synthesis of 1,2,3-Triazoles

Ethyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate has been synthesized and characterized for its potential in creating 1,4,5-trisubstituted 1,2,3-triazoles. These compounds show potential in various applications including brine shrimp cytotoxicity assays (Ahmed et al., 2016).

Protein-Tyrosine Phosphatase 1B Inhibitors

Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives are researched for their role as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B). These compounds are investigated for their potential in treating conditions like diabetes (Navarrete-Vázquez et al., 2012).

Catalysis in Organic Synthesis

Ethyl 2-cyclohexyl-2-oxoacetate is also significant in the field of organic catalysis. Its application in the oxidative cleavage of alkenes and alkynes catalyzed by RuO4 demonstrates its utility in producing carboxylic acids under environmentally acceptable conditions (Griffith & Kwong, 2003).

Safety And Hazards

Ethyl 2-cyclohexyl-2-oxoacetate is associated with several hazard statements including H302, H315, H319, H332, and H335 . The precautionary statements associated with this compound include P261, P280, P305+P351+P338 .

properties

IUPAC Name

ethyl 2-cyclohexyl-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOUXDYQHDQFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452974
Record name ethyl 2-cyclohexyl-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyclohexyl-2-oxoacetate

CAS RN

13275-31-5
Record name ethyl 2-cyclohexyl-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylcyclohexyl(oxo)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Cyclohexyl magnesium bromide (Aldrich) in ether (2 M, 150 mL) was pumped under vacuum to remove ethyl ether, at rt, the residue obtained was then dissolved in anhydrous THF (100 mL) while cooled with an ice water bath. The solution was then added to a solution of diethyl oxalate (60 g ) in THF (150 mL) at -30--40° C. in 10 min. The reaction mixture was warmed to 0° C. for 5 min, and quenched with 10% HCl (100 mL), extracted with ethyl acetate (200 mL), the extract was washed with water (30 mL), brine (50 mL) and dried with sodium sulfate, then filtered. The filtrate was concentrated to give an oil. It was distilled 40-50° C. at 1 mm Hg to remove the starting material and the left over is the product (total of 46 g, 86% yield, purity >90%, it can be distilled at 1 mm Hg, 75-80° C.). 1H NMR δ: 1.20-1.40 (m, 8H), 1.62-1.94 (m, 5H), 3.02 (broad s, 1H), 4.30 (q, J=8 Hz, 2H). 13C-NMR δ 13.91, 25.11, 25.58, 27.36, 46.13, 62.07, 161.84, 197.51.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of magnesium turnings (2.20 g, 90.32 mmol) in THF (100 mL) was added cyclohexyl bromide (9.27 mL, 75.27 mmol). The mixture was sonicated (note 1) for 30 min, the supernatant liquid was decanted into an addition funnel and added to a solution of diethyloxalate (22.0 g, 146.14 mmol) in THF (240 mL) at −10° C. over one hour. After 30 minutes, 10% HCl (75 mL) was added the mixture was and stirred 15 minutes. Layers were separated and the aqueous layer was extracted with Et2O (100 mL). Combined organics were washed (brine), dried over Na2SO4, and concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes), affording the title compound as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.15-1.40 (m, 5H) 1.56-1.94 (m, 8H) 2.97-3.05 (m, 1H) 4.30 (q, J=7.32 Hz, 2H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.27 mL
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-cyclohexyl-2-oxoacetate
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Ethyl 2-cyclohexyl-2-oxoacetate
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Ethyl 2-cyclohexyl-2-oxoacetate
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Ethyl 2-cyclohexyl-2-oxoacetate
Reactant of Route 5
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Ethyl 2-cyclohexyl-2-oxoacetate
Reactant of Route 6
Ethyl 2-cyclohexyl-2-oxoacetate

Citations

For This Compound
7
Citations
D Zhu, JE Stearns, M Ramirez, L Hua - Tetrahedron, 2006 - Elsevier
… Among the tested aliphatic α-ketoesters, ethyl 2-cyclohexyl-2-oxoacetate showed highest activity. Interestingly, this alcohol dehydrogenase was more active for the reduction of ethyl 3,3-…
Number of citations: 40 www.sciencedirect.com
S Boivin, F Outurquin, C Paulmier - Tetrahedron, 1997 - Elsevier
… The selenenylation was improved (72 %) by PhSeBr treatment of the lithium enolate derived from ethyl 2-cyclohexyl-2-oxoacetate I h. LiHMDS is used as a base. We have observed that …
Number of citations: 19 www.sciencedirect.com
S Rochat, C Minardi, JY de Saint Laumer… - Helvetica Chimica …, 2000 - Wiley Online Library
Alkyl or aryl α-keto esters of primary or secondary alcohols decompose upon irradiation at 350–370 nm from the intermediate triplet state into aldehydes or ketones in polar, as well as …
Number of citations: 71 onlinelibrary.wiley.com
F Wang, J Chen, Y Huang - Synlett, 2017 - thieme-connect.com
… 13 Aliphatic α-keto esters such as ethyl 2-cyclohexyl-2-oxoacetate were also used, but only … 13 Aliphatic α-keto esters such as ethyl 2-cyclohexyl-2-oxoacetate were also used, but only …
Number of citations: 10 www.thieme-connect.com
S Rached, H Imatara, A Habsaoui, K Mzioud, S Haida… - Hypothesis, 2014 - academia.edu
As consumer trends shift towards more natural and ecological consumption patterns, industrialists are actively working towards substituting synthetic chemicals with natural and vegan …
Number of citations: 4 www.academia.edu
S Rached, H Imatara, A Habsaoui, K Mzioud, S Haida… - Processes, 2022 - mdpi.com
As consumer trends shift towards more natural and ecological consumption patterns, industrialists are actively working towards substituting synthetic chemicals with natural and vegan …
Number of citations: 4 www.mdpi.com
J Jiang, H Liu, CD Lu, YJ Xu - The Journal of organic chemistry, 2017 - ACS Publications
… We failed in our attempts to extend the reaction to alkyl-substituted α-ketoesters, such as ethyl 2-cyclohexyl-2-oxoacetate and ethyl pyruvate; in these cases, no desired aziridination …
Number of citations: 40 pubs.acs.org

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